Boldenone Propionate

Overview

Description

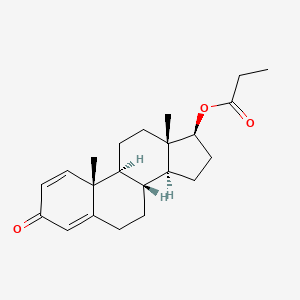

Boldenone Propionate is a derivative of testosterone, specifically testosterone with a double bond between the C1 and C2 positions . It is an anabolic steroid developed primarily for veterinary use, especially for the treatment of horses . It is not indicated for use in humans in the US and is only available through veterinary clinics .

Synthesis Analysis

Boldenone can be synthesized from androstenedione (AD) in two steps by a dual-enzyme cascade of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ1-dehydrogenase (KstD). The conversion efficiency of three isoenzymes of 17β-HSD from Mycobacterium sp. LY-1 for substrate AD was first analyzed. After that, the 17β-HSD2 with high selectivity and specificity for AD was screened and co-expressed with KstD3 in Escherichia coli BL21 to construct a dual-enzyme catalytic system .Molecular Structure Analysis

The crystal structures of boldenone base, boldenone acetate, this compound, boldenone cypionate, and a boldenone acetate polymorph obtained by high throughput screening were investigated . The molecular packing in the crystals is driven by dominant H⋯H intermolecular contacts, followed by O⋯H/H⋯O contacts and to a lesser degree C⋯H/H⋯C contacts .Chemical Reactions Analysis

The in-source fragmentations of seventeen selected steroid esters, commonly found in illicit samples, were determined by applying different cone voltages (12, 20, 30, and 40 V). A spectral library was created for these steroid esters based on the four stages of in-source fragmentation spectra .Physical and Chemical Properties Analysis

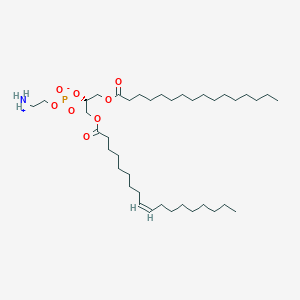

This compound has a molecular formula of C22H30O3 and a molecular weight of 342.47 . It is slightly soluble in chloroform and methanol .Scientific Research Applications

Boldenone and its precursor Boldione are used illegally as anabolic agents in humans, horses, and cattle. Experimental administration in veal calves showed prostate hypersecretion, increased apoptosis, and decreased proliferation in germ cells, similar to effects observed with other androgen hormones in cattle (Cannizzo et al., 2007).

The crystal structures of Boldenone and its esters (including Boldenone Propionate) were investigated, showing that molecular packing in crystals is driven by dominant H⋯H contacts, followed by O⋯H/H⋯O contacts (Turza et al., 2019).

The metabolism of Boldenone in cattle after treatment with Boldenone and its esters was studied, identifying metabolites in urine and suggesting the complexity of distinguishing between natural and illegal use in cattle (Bizec et al., 2006).

Boldenone used in rabbits showed increased testosterone levels and reduced development in the germinal epithelium of testes, explaining infertility issues among athletes using steroids like Boldenone (Tousson et al., 2012).

An in vitro study on the metabolism of Boldenone using cattle liver and kidney subcellular fractions identified potential metabolites that could indicate illegal Boldenone use in cattle (Merlanti et al., 2007).

The use of Boldenone in cattle for growth promotion and its detection in urine as a marker for illegal use was explored, highlighting the need for more research to distinguish between natural and illicit use (De brabander et al., 2004).

Mechanism of Action

Target of Action

Boldenone Propionate primarily targets the Androgen Receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

This compound, like other anabolic-androgenic steroids (AAS), is an agonist of the androgen receptor (AR) . It binds to the androgen receptor, which then regulates gene transcription . This interaction leads to changes at the cellular level, affecting protein synthesis and other cellular functions .

Biochemical Pathways

It is known that the activation of the androgen receptor by boldenone can lead to increased protein synthesis and nitrogen retention . This can have downstream effects on muscle growth and development .

Pharmacokinetics

It is known that boldenone has a half-life of approximately 14 days . This long half-life suggests that the compound has a prolonged duration of action, which can influence its bioavailability and effects.

Result of Action

The primary result of this compound’s action is an increase in anabolic activity with low androgenic potency . This can lead to increased nitrogen retention, protein synthesis, appetite stimulation, and the release of erythropoietin in the kidneys . These effects can contribute to muscle growth and development .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as other anabolic steroids, can affect the action of this compound . Additionally, individual factors such as the user’s overall health, age, and genetic makeup can also influence the compound’s action and efficacy.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Boldenone Propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 17β-hydroxysteroid dehydrogenase (17β-HSD), which is involved in the conversion of androstenedione to boldenone . Additionally, this compound interacts with androgen receptors, leading to the activation of anabolic pathways that promote protein synthesis and muscle growth . The nature of these interactions involves binding to the active sites of enzymes and receptors, resulting in conformational changes that enhance their activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass . It also influences cell signaling pathways by activating the androgen receptor, which in turn regulates gene expression related to muscle growth and repair . Additionally, this compound affects cellular metabolism by increasing the uptake of amino acids and enhancing the production of energy through oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to androgen receptors in target tissues. This interaction results in the modulation of gene expression, leading to increased synthesis of proteins involved in muscle growth and repair . Additionally, this compound can inhibit the activity of enzymes involved in protein degradation, further promoting muscle anabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on muscle growth and erythropoiesis, but its efficacy may decrease over time due to the development of tolerance . In vitro studies have demonstrated that this compound can maintain its anabolic effects for several weeks, while in vivo studies have shown that its effects can last for several months .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes muscle growth and improves nitrogen retention without significant adverse effects . At high doses, this compound can cause toxic effects, such as liver damage, kidney dysfunction, and hormonal imbalances . Threshold effects have been observed, where the anabolic effects plateau at higher doses, indicating that there is a limit to the benefits that can be achieved with increased dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to steroid metabolism and protein synthesis. The compound is metabolized by enzymes such as 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase, which convert it to active and inactive metabolites . These metabolic pathways are essential for the regulation of boldenone levels in the body and its overall anabolic effects . Additionally, this compound can influence metabolic flux by increasing the availability of amino acids for protein synthesis and enhancing the production of energy through oxidative phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins in the blood, such as albumin and sex hormone-binding globulin, which facilitate its delivery to target tissues . Once inside the cells, this compound can interact with intracellular binding proteins that direct its localization to specific compartments, such as the nucleus and mitochondria . This distribution is crucial for its anabolic effects, as it ensures that the compound reaches the sites where it can exert its actions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments within the cell, such as the nucleus, where it can interact with androgen receptors and modulate gene expression . Additionally, this compound can localize to the mitochondria, where it can enhance energy production and support cellular metabolism . Post-translational modifications, such as phosphorylation and acetylation, can also influence the localization and activity of this compound by altering its interactions with other biomolecules .

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,13,16-19H,4-8,10,12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJOJMSGJSWPSE-BLQWBTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017193 | |

| Record name | Boldenone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

977-32-2 | |

| Record name | (17beta)-17-(1-Oxopropoxy)androsta-1,4-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boldenone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boldenone propionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J73SJ6F4RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)

![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)